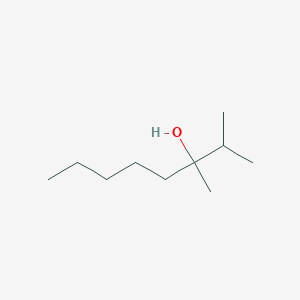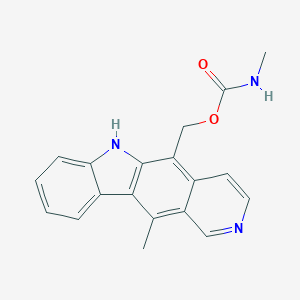
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate, also known as O-6-methylguanine-DNA methyltransferase (MGMT) inhibitor, is a chemical compound that has been widely used in scientific research. This compound has been found to have potential therapeutic applications for various diseases, including cancer.
Mecanismo De Acción
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate inhibits MGMT activity by irreversibly binding to the enzyme at the active site. This prevents the enzyme from repairing DNA adducts, leading to the accumulation of DNA damage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate have been extensively studied. In vitro studies have shown that this compound can sensitize cancer cells to alkylating agents, leading to increased cell death. In vivo studies have shown that this compound can enhance the efficacy of temozolomide in the treatment of glioblastoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate in lab experiments include its ability to sensitize cancer cells to alkylating agents, its specificity for MGMT, and its irreversibility of binding to the enzyme. However, the limitations of this compound include its potential toxicity and its irreversible binding to the enzyme, which can limit its use in certain applications.
Direcciones Futuras
The future directions for 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate include the development of more potent and selective MGMT inhibitors, the identification of biomarkers that can predict response to MGMT inhibition, and the exploration of combination therapies that can enhance the efficacy of MGMT inhibition in the treatment of cancer. Additionally, the potential use of this compound in other diseases, such as neurodegenerative disorders, should be explored.
Métodos De Síntesis
The synthesis of 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate involves the reaction of 5-(chloromethyl)-11-methyl-6H-pyrido(4,3-b)carbazole with methyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate has been extensively used in scientific research as an MGMT inhibitor. MGMT is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine, thereby preventing the formation of DNA adducts. Inhibition of MGMT activity can sensitize cancer cells to alkylating agents, such as temozolomide, which is used in the treatment of glioblastoma.
Propiedades
Número CAS |
108320-79-2 |
|---|---|
Nombre del producto |
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate |
Fórmula molecular |
C19H19N3O3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(11-methyl-6H-pyrido[4,3-b]carbazol-5-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C19H17N3O2/c1-11-14-9-21-8-7-12(14)15(10-24-19(23)20-2)18-17(11)13-5-3-4-6-16(13)22-18/h3-9,22H,10H2,1-2H3,(H,20,23) |
Clave InChI |
NMCUZEBGPTYSJF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)COC(=O)NC |
SMILES canónico |
CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)COC(=O)NC |
Sinónimos |
5-(hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate 5-HMPCMC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



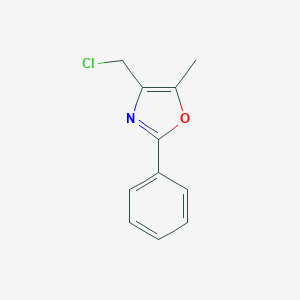
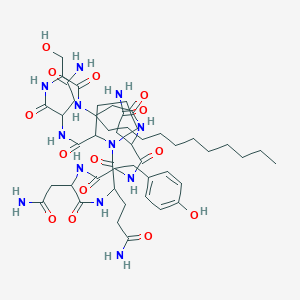
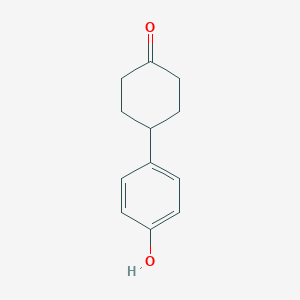
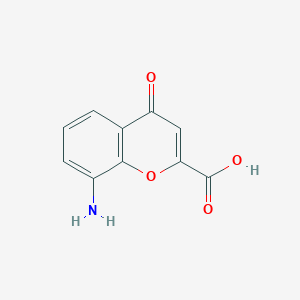
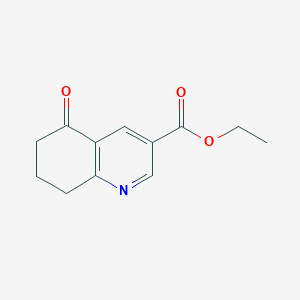
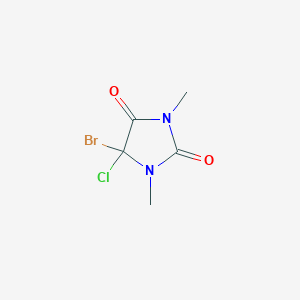
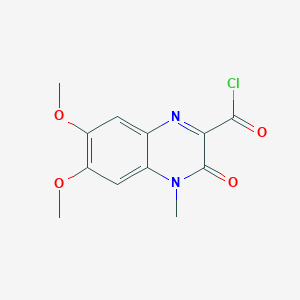
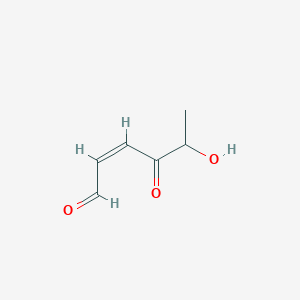
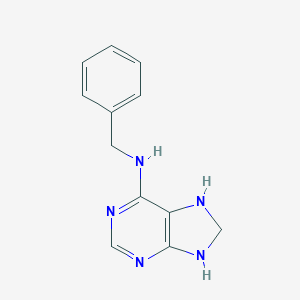
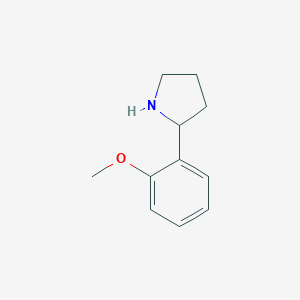
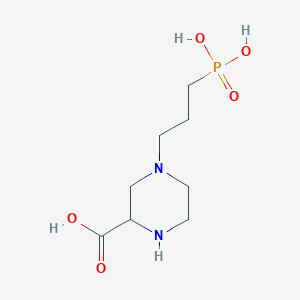
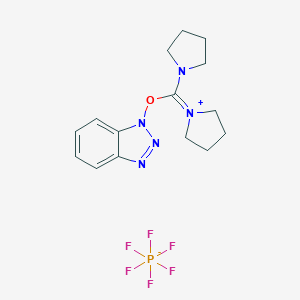
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
